![molecular formula C14H13ClN2O2 B2959951 2-[(2-Chlorophenyl)methoxy]benzohydrazide CAS No. 379255-59-1](/img/structure/B2959951.png)
2-[(2-Chlorophenyl)methoxy]benzohydrazide
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Overview
Description
“2-[(2-Chlorophenyl)methoxy]benzohydrazide” is a chemical compound with the CAS Number: 379255-59-1 . It has a molecular weight of 276.72 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-[(2-chlorobenzyl)oxy]benzohydrazide . The InChI code is 1S/C14H13ClN2O2/c15-12-7-3-1-5-10(12)9-19-13-8-4-2-6-11(13)14(18)17-16/h1-8H,9,16H2,(H,17,18) .Physical And Chemical Properties Analysis
The compound has a melting point of 106-107 degrees Celsius . It is a powder at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
2-[(2-Chlorophenyl)methoxy]benzohydrazide has been synthesized and analyzed in various studies, focusing on its chemical properties and potential as a precursor for more complex compounds. For example, the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide highlighted its role in generating compounds with significant biological activities, including lipase and α-glucosidase inhibition (Bekircan, Ülker, & Menteşe, 2015). This research underscores the potential of this compound derivatives in the development of therapeutic agents targeting metabolic disorders.
Antimicrobial Activity
The antimicrobial properties of compounds derived from this compound have been a focal point of research, indicating its potential application in combating microbial infections. A study on the synthesis and antimicrobial activity of new pyridine derivatives, including those derived from benzohydrazide, demonstrated variable and modest activity against various bacterial and fungal strains, suggesting its utility in the synthesis of antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Environmental Stability and Degradation
Investigations into the environmental fate of benzophenone-type UV filters, closely related to benzohydrazide compounds, have provided insights into their stability, degradation pathways, and potential environmental impact. The determination of benzotriazole and benzophenone UV filters in sediment and sewage sludge revealed their widespread presence in the environment and underscored the need for studies on the degradation and removal of such compounds (Zhang et al., 2011).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Pharmacokinetics
Its molecular weight (27672 ) suggests that it might be well-absorbed in the body. The presence of a chlorophenyl group might influence its distribution and metabolism.
Action Environment
The stability and efficacy of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Its storage temperature is room temperature , suggesting that it might be stable under normal conditions.
properties
IUPAC Name |
2-[(2-chlorophenyl)methoxy]benzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-12-7-3-1-5-10(12)9-19-13-8-4-2-6-11(13)14(18)17-16/h1-8H,9,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSSRAYLSPMLIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)NN)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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